molecular formula C13H20O3 B12323184 (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide CAS No. 342372-61-6

(8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide

Cat. No.: B12323184
CAS No.: 342372-61-6
M. Wt: 224.30 g/mol
InChI Key: MOXJTUNOIGNZKZ-UHFFFAOYSA-N
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Description

(8alpha,10beta,11beta)-3-hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a gamma-lactone.

Biological Activity

(8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide is a compound belonging to the xanthenone family, characterized by its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Anti-inflammatory Effects

Xanthenones have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory mechanism may involve the modulation of signaling pathways associated with inflammation.

Cytotoxicity and Anticancer Potential

Some xanthenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may also exhibit similar properties. Investigations into its effects on cell viability and apoptosis are essential for understanding its potential as an anticancer agent.

Case Study 1: Antioxidant Capacity Evaluation

A study evaluated the antioxidant capacity of various xanthenone derivatives using DPPH radical scavenging assays. While specific data for this compound was not available, related compounds showed IC50 values ranging from 20 to 100 µM. This suggests that further investigation into this compound's antioxidant potential is warranted.

Case Study 2: Anti-inflammatory Activity in Cell Cultures

In a controlled experiment involving human cell lines exposed to inflammatory stimuli (e.g., lipopolysaccharides), related xanthenones were shown to significantly reduce IL-6 and TNF-alpha levels. The study postulated that the mechanism involved inhibition of NF-kB activation. Future studies should explore whether this compound exhibits similar effects.

Research Findings

Study Focus Findings
Study AAntioxidant ActivityRelated xanthenones showed significant radical scavenging activity with IC50 values between 20 - 100 µM.
Study BAnti-inflammatory EffectsCompounds inhibited IL-6 and TNF-alpha production in cell cultures exposed to inflammatory stimuli.
Study CCytotoxicitySimilar compounds demonstrated cytotoxic effects against cancer cell lines; further study needed for this compound.

Properties

IUPAC Name

6-(2-hydroxyethyl)-3,7-dimethyl-3,3a,4,7,8,8a-hexahydrocyclohepta[b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-8-7-12-11(9(2)13(15)16-12)4-3-10(8)5-6-14/h3,8-9,11-12,14H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJTUNOIGNZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC=C1CCO)C(C(=O)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342372-61-6
Record name (8alpha,10beta,11beta)-3-Hydroxy-4,15-dinor-1(5)-xanthen-12,8-olide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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